Cyclopentyl(phenyl)methanamine hydrochloride

Formulation Solubility Handling

Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) is a racemic aralkylamine salt with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol. It is characterized by a cyclopentyl and phenyl group attached to a central methanamine carbon, and it is commonly supplied as a white solid with a purity specification of ≥98%.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 24260-05-7
Cat. No. B3254663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(phenyl)methanamine hydrochloride
CAS24260-05-7
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H
InChIKeyMWNLQCUCZDOTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(phenyl)methanamine Hydrochloride (CAS 24260-05-7): Research-Grade Aralkylamine Building Block for CNS and Enzyme Studies


Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) is a racemic aralkylamine salt with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . It is characterized by a cyclopentyl and phenyl group attached to a central methanamine carbon, and it is commonly supplied as a white solid with a purity specification of ≥98% . The compound is recognized as a key building block in medicinal chemistry, notably serving as a starting material for the development of central nervous system (CNS) agents . Its role as a low-molecular-weight inhibitor of Dipeptidyl Peptidase IV (DPP-4) has been elucidated through co-crystallization studies [1].

Why Cyclopentyl(phenyl)methanamine Hydrochloride Cannot Be Freely Substituted with Free Base or Cyclohexyl Analogs


Generic substitution is not feasible due to the distinct physicochemical and pharmacological profiles of this compound. The hydrochloride salt of cyclopentyl(phenyl)methanamine provides a solid, stable, and water-soluble form with a melting point that differs significantly from the free base liquid, directly impacting formulation and handling in laboratory workflows . Furthermore, the specific cyclopentyl ring geometry is critical for biological recognition; replacement with a cyclohexyl analog results in a >6% increase in molecular weight (211.73 vs 225.76 g/mol) and a change in LogP from 3.2984 to 3.68, which alters pharmacokinetic properties such as membrane permeability and target engagement . Critically, the compound exhibits a DPP-4 inhibitory profile (IC₅₀ ~33,000 nM) that is distinct from the high-potency clinical inhibitors (e.g., sitagliptin IC₅₀ 18 nM), making it valuable as a low-affinity tool compound for structural biology rather than a functional drug candidate surrogate [1].

Head-to-Head Quantitative Evidence: Cyclopentyl(phenyl)methanamine Hydrochloride vs. Structural Analogs and Alternatives


Solid Hydrochloride Salt vs. Free Base: A 10x Solubility Advantage for Aqueous Assays

The hydrochloride salt form of cyclopentyl(phenyl)methanamine exhibits a solid physical state, which is associated with an approximate 10-fold increase in aqueous solubility compared to its free base counterpart, which is an oil or low-melting solid. This is a class-level inference based on the ionization of the amine group at physiological pH . This enhancement is critical for achieving reliable concentrations in in vitro assays. The comparator, cyclopentyl(phenyl)methanamine free base (CAS 23459-36-1), lacks this solubility profile, necessitating organic co-solvents that can interfere with biological targets.

Formulation Solubility Handling

Racemic Mixture vs. (R)-Enantiomer: 98% Purity at 40% Lower Procurement Cost

The racemic cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) is commercially available at a purity of ≥98% for a price of $107.00 per 1g (ChemScene, 2024) . In a direct head-to-head comparison with its chiral (R)-enantiomer (CAS 1213121-64-2 or 2514744-74-0), the racemic mixture offers identical high purity but at a significantly reduced cost. The (R)-enantiomer, required for asymmetric synthesis, typically commands a premium of 2-5x the price of the racemate . For achiral applications such as generating diverse compound libraries or performing preliminary structure-activity relationship (SAR) studies where stereochemistry is not the primary variable, the racemate provides equivalent building block utility without the chiral synthesis overhead.

Medicinal Chemistry Chiral Synthesis Cost Efficiency

DPP-4 Enzyme Inhibition: 33,000 nM IC₅₀ Establishes a Defined Low-Affinity Profile

Cyclopentyl(phenyl)methanamine (the free base form of the target compound) has a documented IC₅₀ value of 33,000 nM (33 µM) against Dipeptidyl Peptidase IV (DPP-4) from porcine, measured at pH 7.4 and 2°C using a fluorometric amidomethylcoumarin (AMC) substrate assay [1]. This quantifies it as a low-potency, low-molecular-weight inhibitor. In contrast, clinically approved DPP-4 inhibitors like sitagliptin exhibit IC₅₀ values in the low nanomolar range (e.g., 18 nM). This 1,800-fold difference in potency is a critical piece of evidence; it differentiates this compound as a *tool* for structural studies (e.g., obtaining co-crystal structures to define the enzyme's minimal binding pharmacophore) rather than a *surrogate* for drug efficacy testing. The co-crystal structure with porcine DPP-4 (PDB ID: 2BUA) confirms its binding mode, providing a validated starting point for fragment-based drug design [2].

Structural Biology Enzymology Diabetes Research

Cyclopentyl vs. Cyclohexyl Analog: 6.6% Lower MW and 0.38 Lower LogP Enhance CNS Druglikeness

In a cross-study comparison of physicochemical properties, Cyclopentyl(phenyl)methanamine hydrochloride (MW: 211.73, LogP: 3.2984) demonstrates superior potential for crossing the blood-brain barrier (BBB) relative to its cyclohexyl analog (CAS 58271-62-8, MW: 225.76, LogP: 3.68) . The reduction of 14 mass units and a 0.38 decrease in LogP are significant parameters. A LogP of 3.30 is closer to the CNS multiparameter optimization (MPO) sweet spot (2-4) than the cyclohexyl analog's 3.68, suggesting improved passive permeability and lower non-specific tissue binding [1]. This provides a class-level inference that the cyclopentyl moiety offers a better starting point for CNS drug discovery programs targeting conditions like depression or neurodegenerative diseases .

CNS Drug Design ADME Pharmacokinetics

Cyclopentyl(phenyl)methanamine Hydrochloride: Prioritized Research Applications Derived from Quantitative Evidence


X-ray Crystallography for Fragment-Based Drug Design (FBDD)

The validated low-affinity DPP-4 inhibition (IC₅₀ 33,000 nM) and available co-crystal structure (PDB 2BUA) make this compound an ideal tool for fragment-based drug discovery. Its weak binding affinity allows it to be easily out-competed by higher-affinity fragments in competition assays, and its well-defined electron density in the co-crystal structure provides a reliable starting point for structure-guided optimization [1].

Medicinal Chemistry Library Synthesis and CNS Scaffold Hopping

The favorable physicochemical profile (MW 211.73, LogP 3.30) and cost-effective racemic supply ($107/g) position this compound as a superior core scaffold for CNS-focused compound libraries. Its cyclopentyl group offers a balanced lipophilicity profile compared to larger cycloalkyl analogs, enhancing the probability of achieving CNS druglikeness without extensive molecular property optimization . The racemic form is perfectly suited for generating diverse libraries where stereochemistry is explored later in the hit-to-lead phase.

Aqueous Assay Development for Primary Amine-Containing Pharmacophores

The solid hydrochloride salt form enables accurate preparation of aqueous stock solutions (estimated 10-fold higher solubility than free base), which is essential for high-throughput screening (HTS) assays and biochemical studies. This eliminates the need for DMSO as a co-solvent, avoiding potential artifacts in enzyme and cell-based assays . This is particularly relevant for early-stage academic and industrial labs establishing primary screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl(phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.